5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with the molecular weight of 299.12 . It has a solid physical form and is stored at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16)
. This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and oxygen atoms. Physical And Chemical Properties Analysis
This compound has a boiling point of 207°C . It is a solid at room temperature and is stored at ambient temperature .Scientific Research Applications
Antileishmanial and Antimalarial Applications
The compound has been evaluated for its potential use in treating leishmaniasis and malaria. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy, indicating effectiveness in inhibiting the growth of the parasite responsible for leishmaniasis .
Antitumor and Radioprotectant Applications
Derivatives of this compound have been used in the preparation of selective inhibitors with applications as antitumors and radioprotectants. These inhibitors target specific enzymes or pathways crucial for cancer cell survival or radiation-induced damage .
Pharmaceutical Synthesis
The bromo and pyrazole groups present in the compound make it a valuable starting material in synthesizing various pharmaceutical compounds. It has been used to create biologically active compounds, including inhibitors that can interact with different biological targets .
Enzyme Inhibition
The structure of this compound suggests its use in the stereoselective synthesis of selective Cathepsin inhibitors. Cathepsins are proteases involved in various diseases, and their inhibition can be beneficial for therapeutic purposes .
Molecular Simulation Studies
Molecular simulation studies have utilized this compound to justify its activity against certain diseases. The simulations help understand how the compound interacts at the molecular level with biological targets, which is crucial for drug design and development .
Chemical Properties Research
Research into the chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and weight, provides valuable information for its application in various fields of chemistry and materials science .
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P271) .
Mechanism of Action
Mode of Action
It is known that the compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives are known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular level.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIGOBIIZTCGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353098 |
Source
|
Record name | 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
CAS RN |
306935-28-4 |
Source
|
Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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